REACTION_CXSMILES
|
[CH:1]1[C:13]2[CH2:12][C:11]3[CH:10]=[C:9]4[C:14]5[C:19]([CH2:20][C:8]4=[CH:7][C:6]=3[C:5]=2[CH:4]=[CH:3][CH:2]=1)=[CH:18][CH:17]=[CH:16][CH:15]=5.C[C:22]([CH3:25])([O-])[CH3:23].[Na+].[CH2:27](Br)[CH2:28][CH2:29][CH2:30][CH2:31][CH2:32][CH2:33][CH3:34]>CS(C)=O.CCCCCCC.CO>[CH2:27]([C:20]1([CH2:5][CH2:13][CH2:1][CH2:2][CH2:3][CH2:23][CH2:22][CH3:25])[C:8]2[C:9](=[CH:10][C:11]3[C:12]([CH2:15][CH2:14][CH2:9][CH2:10][CH2:11][CH2:6][CH2:7][CH3:8])([CH2:27][CH2:28][CH2:29][CH2:30][CH2:31][CH2:32][CH2:33][CH3:34])[C:13]4[CH:1]=[CH:2][CH:3]=[CH:4][C:5]=4[C:6]=3[CH:7]=2)[C:14]2[C:19]1=[CH:18][CH:17]=[CH:16][CH:15]=2)[CH2:28][CH2:29][CH2:30][CH2:31][CH2:32][CH2:33][CH3:34] |f:1.2|
|
Name
|
|
Quantity
|
24.03 g
|
Type
|
reactant
|
Smiles
|
C1=CC=CC=2C=3C=C4C(=CC3CC12)C1=CC=CC=C1C4
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Name
|
|
Quantity
|
372.4 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
56.18 g
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[Na+]
|
Name
|
|
Quantity
|
110.6 g
|
Type
|
reactant
|
Smiles
|
C(CCCCCCC)Br
|
Name
|
|
Quantity
|
2400 mL
|
Type
|
solvent
|
Smiles
|
CCCCCCC
|
Name
|
|
Quantity
|
480 mL
|
Type
|
solvent
|
Smiles
|
CO
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Control Type
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UNSPECIFIED
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Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
the temperature below 90° C
|
Type
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TEMPERATURE
|
Details
|
The reaction was cooled
|
Type
|
WASH
|
Details
|
washed with water (3×746 mL)
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to give a dark solid
|
Type
|
TEMPERATURE
|
Details
|
cooled to room temperature
|
Type
|
FILTRATION
|
Details
|
collected by vacuum filtration
|
Type
|
WASH
|
Details
|
The solids were washed with methanol (2×480 mL)
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCCCC)C1(C2=CC=CC=C2C2=CC=3C(C=4C=CC=CC4C3C=C21)(CCCCCCCC)CCCCCCCC)CCCCCCCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |